(E)-AG 99, also known as Tyrphostin 46, is a synthetic, cell-permeable benzylidenemalononitrile derivative widely utilized as a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . With a baseline IC50 of approximately 10 µM, it effectively blocks EGF-dependent cell proliferation and downstream phosphorylation cascades, including ERK1/2 and p145met activation [1]. For procurement professionals and assay developers, (E)-AG 99 is supplied as a high-purity off-white solid that requires reconstitution in DMSO, offering a highly stable, non-cytotoxic alternative to natural erbstatin for long-term signal transduction studies and oncology screening workflows.
Substituting (E)-AG 99 with generic broad-spectrum tyrosine kinase inhibitors or natural erbstatin frequently compromises assay reproducibility and target specificity. Natural erbstatin is notoriously unstable and rapidly inactivated in serum, making it unsuitable for extended in vitro or in vivo assays [1]. Furthermore, many highly potent, modern EGFR inhibitors (such as AG 1478) are strictly ATP-competitive, meaning their efficacy can be severely blunted by the high intracellular ATP concentrations found in certain cell lines [2]. In contrast, (E)-AG 99 is competitive against both ATP and the peptide substrate, ensuring consistent kinase suppression even in ATP-rich environments[2]. Additionally, generic TKIs often exhibit cross-reactivity with the insulin receptor, confounding metabolic data—a critical off-target effect that the highly selective (E)-AG 99 avoids .
Unlike strictly ATP-competitive inhibitors, (E)-AG 99 demonstrates a dual-competitive inhibition profile against both ATP and the peptide substrate (polyGAT) [1]. At an IC50 of 10 µM, it effectively suppresses EGFR autophosphorylation regardless of intracellular ATP fluctuations, whereas purely ATP-competitive agents often suffer from reduced efficacy in ATP-rich cellular environments [1].
| Evidence Dimension | Inhibition mechanism and IC50 |
| Target Compound Data | Competitive against both ATP and substrate (polyGAT) at 10 µM |
| Comparator Or Baseline | Strictly ATP-competitive TKIs (e.g., AG 1478) |
| Quantified Difference | Maintained efficacy independent of ATP saturation vs. competitive displacement by high ATP |
| Conditions | In vitro EGFR kinase assay |
Procuring a dual-competitive inhibitor ensures reliable target suppression in whole-cell assays where high or variable intracellular ATP levels would otherwise outcompete standard inhibitors.
(E)-AG 99 provides targeted suppression of EGFR (IC50 = 10 µM) while remaining highly selective over the insulin receptor kinase . This is a critical differentiation from broad-spectrum PTK inhibitors that inadvertently disrupt glucose homeostasis pathways during cellular assays .
| Evidence Dimension | Kinase selectivity |
| Target Compound Data | Selective EGFR inhibition (IC50 = 10 µM) with preserved insulin receptor activity |
| Comparator Or Baseline | Broad-spectrum PTK inhibitors |
| Quantified Difference | No significant inhibition of insulin receptor vs. broad disruption of metabolic signaling |
| Conditions | Receptor tyrosine kinase selectivity panels |
Essential for endocrinology and metabolic research where off-target inhibition of the insulin receptor would invalidate experimental data.
Natural erbstatin, the structural inspiration for tyrphostins, is highly unstable and rapidly degrades in serum and aqueous environments [1]. (E)-AG 99 overcomes this limitation; when reconstituted in DMSO and stored at -20°C protected from light, aliquoted stock solutions maintain validated stability and inhibitory potency for up to one month .
| Evidence Dimension | Solution stability |
| Target Compound Data | Stable for up to 1 month at -20°C in DMSO |
| Comparator Or Baseline | Natural erbstatin |
| Quantified Difference | 1-month validated stability vs. rapid serum inactivation (minutes to hours) |
| Conditions | Reconstituted stock stored at -20°C |
Reduces reagent waste and ensures dosing consistency across multi-week longitudinal cell culture studies.
(E)-AG 99 exhibits highly specific genotoxic behavior depending on the cell type. In transformed CHO-K1 cells, it induces chromosomal aberrations specifically during the S phase [1]. Conversely, in primary embryonic Chinese hamster (CHE) cells, it induces 0% chromosomal aberrations under identical treatment conditions, highlighting its utility in targeting cells with existing cell cycle control deficits [1].
| Evidence Dimension | Chromosomal aberration induction |
| Target Compound Data | Induces aberrations in transformed CHO-K1 cells during S phase |
| Comparator Or Baseline | Primary CHE cells |
| Quantified Difference | Significant clastogenic effect in transformed cells vs. 0% induction in primary cells |
| Conditions | Flow cytometry and cytogenetic analysis during S phase |
Provides oncology researchers with a targeted tool that selectively exploits cell cycle deficits in transformed cells without causing broad toxicity in healthy primary cells.
Due to its dual-competitive nature against both ATP and substrate, (E)-AG 99 is the preferred choice for whole-cell assays where high endogenous ATP concentrations would outcompete standard ATP-competitive inhibitors like AG 1478 [1].
Because it does not cross-react with the insulin receptor kinase, (E)-AG 99 is ideal for isolating EGFR-dependent pathways in tissues where glucose homeostasis and insulin signaling must remain unperturbed .
The 1-month stability of (E)-AG 99 in DMSO at -20°C makes it highly suitable for extended multi-week cell culture assays, replacing unstable natural erbstatin analogs that require constant fresh preparation .
Its ability to selectively induce chromosomal aberrations in transformed cells (CHO-K1) during the S phase, while sparing primary cells, makes it a valuable pharmacological probe for studying cell cycle checkpoint deficits in cancer models [2].
Irritant